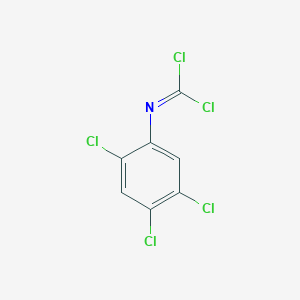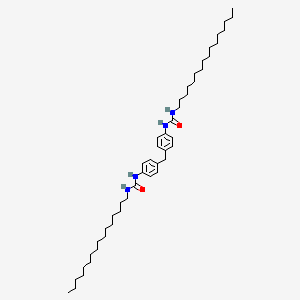
Decachloro-p-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decachloro-p-xylene is a highly chlorinated aromatic compound with the chemical formula C8Cl10. It is characterized by the presence of ten chlorine atoms attached to a p-xylene core. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decachloro-p-xylene can be synthesized through the chlorination of p-xylene. The process involves the substitution of hydrogen atoms in p-xylene with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound involves a multi-step chlorination process. The reaction is conducted in a chlorination reactor where p-xylene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Decachloro-p-xylene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Under specific conditions, this compound can be oxidized to form various oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives of this compound.
Reduction Reactions: Products include partially chlorinated xylenes.
Oxidation Reactions: Products include chlorinated benzoic acids and other oxidation products.
Scientific Research Applications
Decachloro-p-xylene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-performance materials
Mechanism of Action
The mechanism of action of decachloro-p-xylene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Decachlorobiphenyl: Another highly chlorinated aromatic compound with similar stability and resistance to degradation.
Hexachlorobenzene: A chlorinated benzene derivative with fewer chlorine atoms but similar chemical properties.
Tetrachloromethane: A chlorinated methane derivative with different structural properties but similar reactivity .
Uniqueness: Decachloro-p-xylene is unique due to its high chlorine content and the specific arrangement of chlorine atoms on the p-xylene core. This gives it distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
2142-35-0 |
|---|---|
Molecular Formula |
C8Cl10 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3,6-bis(trichloromethyl)benzene |
InChI |
InChI=1S/C8Cl10/c9-3-1(7(13,14)15)4(10)6(12)2(5(3)11)8(16,17)18 |
InChI Key |
DTOMKKRROVKOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



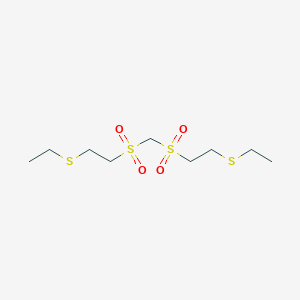
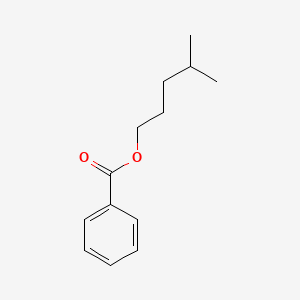
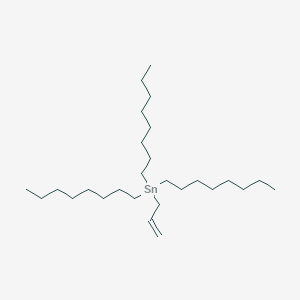
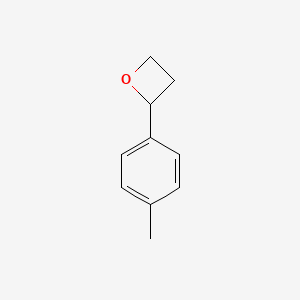
![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)
![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
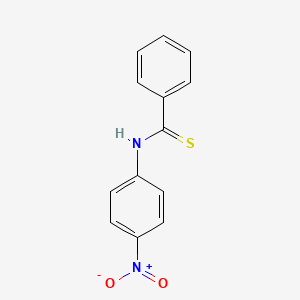
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
